molecular formula C22H17F6NO B12367350 N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine

N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine

Cat. No.: B12367350
M. Wt: 425.4 g/mol
InChI Key: JFNDSRPCYKLOIL-UNZYHPAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of trifluoromethyl groups and a cyclohexylidene core, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine typically involves an aldol condensation reaction. This process includes the reaction of 2-(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of a base such as sodium methoxide in methanol. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the aldol condensation reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. For instance, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

    (2E,6E)-2,6-bis[2-(trifluoromethyl)benzylidene]cyclohexanone: This compound shares a similar structure but lacks the hydroxylamine group.

    Curcumin Analogs: Compounds like curcumin analogs have similar structural motifs and biological activities.

Uniqueness

N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine is unique due to the presence of trifluoromethyl groups and the hydroxylamine moiety, which confer distinct chemical and biological properties. Its ability to modulate specific molecular pathways sets it apart from other similar compounds .

Properties

Molecular Formula

C22H17F6NO

Molecular Weight

425.4 g/mol

IUPAC Name

N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine

InChI

InChI=1S/C22H17F6NO/c23-21(24,25)18-10-3-1-6-14(18)12-16-8-5-9-17(20(16)29-30)13-15-7-2-4-11-19(15)22(26,27)28/h1-4,6-7,10-13,30H,5,8-9H2/b16-12+,17-13+

InChI Key

JFNDSRPCYKLOIL-UNZYHPAISA-N

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2C(F)(F)F)/C(=NO)/C(=C/C3=CC=CC=C3C(F)(F)F)/C1

Canonical SMILES

C1CC(=CC2=CC=CC=C2C(F)(F)F)C(=NO)C(=CC3=CC=CC=C3C(F)(F)F)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.